9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Scientific Research Applications
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activities. Given the biological activities observed for many xanthene derivatives, this compound could be of interest in fields such as medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves the condensation of 2-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst. Common catalysts used in this reaction include piperidine, pyridine, or other basic catalysts. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced xanthene derivatives
Substitution: Nitrated, sulfonated, or halogenated xanthene derivatives
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It has been shown to affect oxidative stress pathways, apoptosis (programmed cell death), and cell proliferation, which are crucial in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene family, known for its use in dye production and as a fluorescent marker.
9-phenylxanthene: A derivative with similar structural features but different substituents, used in organic synthesis and material science.
Fluorescein: A well-known xanthene derivative used extensively as a fluorescent dye in biological and medical applications.
Uniqueness
9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-12-6-2-1-5-11(12)17-18-13(21)7-3-9-15(18)23-16-10-4-8-14(22)19(16)17/h1-2,5-6,17H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCQFIBAUAZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.